Product packaging for 4-butyl-2H-[1,2,4]triazine-3,5-dione(Cat. No.:CAS No. 61958-55-2)

4-butyl-2H-[1,2,4]triazine-3,5-dione

Cat. No.: B8648639
CAS No.: 61958-55-2
M. Wt: 169.18 g/mol
InChI Key: VSUMSEDFKCNERH-UHFFFAOYSA-N
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Description

Historical Context and Significance of 1,2,4-Triazine (B1199460) Heterocycles in Academic Research

The exploration of triazine chemistry dates back to the 19th century. Triazines are six-membered heterocyclic rings containing three nitrogen atoms, analogous to a benzene (B151609) ring where three carbon-hydrogen units are replaced by nitrogen. ontosight.ai The 1,2,4-triazine isomers, in particular, have been the most extensively studied among the three possible triazine isomers due to their versatile chemical reactivity and the broad spectrum of biological activities exhibited by their derivatives. epa.gov Historically, research has unveiled their potential in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents. rlavie.comnist.gov The adaptability of the 1,2,4-triazine core allows for substitutions at various positions, leading to a vast library of compounds with fine-tuned electronic and steric properties. This has made them a cornerstone in the design and synthesis of novel organic molecules with potential therapeutic applications. ijpsr.info

General Overview of Structural Isomers of Triazines within Chemical Literature

Triazines exist in three structural isomeric forms, distinguished by the positions of the nitrogen atoms in the six-membered ring: 1,2,3-triazine (B1214393), 1,2,4-triazine, and 1,3,5-triazine. nih.gov The arrangement of the nitrogen atoms significantly influences the chemical and physical properties of the molecule, including its aromaticity, reactivity, and biological activity. The 1,3,5-triazines are the most common and are often prepared by the trimerization of nitrile and cyanide compounds. nih.gov The 1,2,3- and 1,2,4-triazines are synthesized through more specialized methods. nih.gov The 1,2,4-triazine isomer is typically prepared from the condensation of 1,2-dicarbonyl compounds with amidrazones. nih.gov

IsomerSystematic NameKey Structural Feature
1,2,3-Triazinevic-TriazineThree adjacent nitrogen atoms
1,2,4-Triazineas-TriazineTwo adjacent and one isolated nitrogen atom
1,3,5-Triazines-TriazineThree alternating nitrogen atoms

Classification of 1,2,4-Triazine-3,5-diones within Heterocyclic Chemistry

Within the broad class of 1,2,4-triazines, the 1,2,4-triazine-3,5-dione scaffold represents a significant subclass. These compounds are characterized by a 1,2,4-triazine ring with two carbonyl groups at the 3 and 5 positions. The parent compound, 1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-azauracil (B101635), is a key structure from which a multitude of derivatives are synthesized. The presence of the dione (B5365651) functionality imparts specific chemical properties, including the potential for various substitution reactions at the nitrogen and carbon atoms of the ring. These compounds are classified as aza-analogs of pyrimidine (B1678525) bases, which contributes to their biological significance.

Research Landscape and Emerging Trends in Substituted 1,2,4-Triazine-3,5-diones

The research landscape for substituted 1,2,4-triazine-3,5-diones is dynamic and primarily focused on medicinal chemistry. The ability to introduce a wide variety of substituents at the N-2, N-4, and C-6 positions of the triazine ring allows for the systematic exploration of structure-activity relationships (SAR).

Recent research has focused on the synthesis and evaluation of N-substituted derivatives for various therapeutic targets. For instance, the synthesis of 2-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-butyl}-4-methyl-2H- nih.govijpsr.inforlavie.com-triazine-3,5-dione has been reported as a novel agonist for the 5-HT1A receptor, with potential applications in positron emission tomography (PET) imaging. ijpsr.info This highlights the interest in alkyl-substituted 1,2,4-triazine-3,5-diones, including butyl and methyl derivatives, in the development of new diagnostic and therapeutic agents.

Emerging trends in the field include the development of potent and selective inhibitors of various enzymes and receptors. For example, derivatives of 2-phenyl-1,2,4-triazine-3,5(2H,4H)-dione have been investigated as potent degraders of eukaryotic elongation factor 2 kinase (eEF2K) for the treatment of triple-negative breast cancer. This underscores the ongoing efforts to exploit the 1,2,4-triazine-3,5-dione scaffold for the development of novel anticancer agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O2 B8648639 4-butyl-2H-[1,2,4]triazine-3,5-dione CAS No. 61958-55-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61958-55-2

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

4-butyl-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C7H11N3O2/c1-2-3-4-10-6(11)5-8-9-7(10)12/h5H,2-4H2,1H3,(H,9,12)

InChI Key

VSUMSEDFKCNERH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C=NNC1=O

Origin of Product

United States

Iii. Structural Elucidation and Spectroscopic Characterization of 4 Butyl 2h 1 7 8 Triazine 3,5 Dione and Its Butyl Containing Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-butyl-2H- mdpi.comnih.govijpsr.infotriazine-3,5-dione, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide a detailed map of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of 4-butyl-2H- mdpi.comnih.govijpsr.infotriazine-3,5-dione is expected to exhibit characteristic signals corresponding to the protons of the butyl group and the triazine ring. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The protons of the butyl group attached to the N-4 position would display distinct signals:

N-CH₂ (Methylene adjacent to Nitrogen): This signal is anticipated to appear as a triplet in the downfield region, typically around 3.8-4.2 ppm, due to the deshielding effect of the adjacent nitrogen atom of the triazine ring.

CH₂ (Second Methylene): The subsequent methylene (B1212753) group protons are expected to resonate as a multiplet (sextet) further upfield, likely in the range of 1.6-1.8 ppm.

CH₂ (Third Methylene): These protons would appear as a multiplet (sextet) at approximately 1.3-1.5 ppm.

CH₃ (Terminal Methyl): The terminal methyl group protons will be the most shielded, appearing as a triplet at around 0.9-1.0 ppm.

The triazine ring itself contains two key protons:

N-H Proton: A broad singlet corresponding to the N-H proton at the N-2 position is expected, with a chemical shift that can vary significantly (typically δ 10-12 ppm) depending on the solvent and concentration.

C-H Proton: The proton attached to C-6 of the triazine ring would likely appear as a singlet in the aromatic region, though its exact shift can be influenced by the N-4 substituent.

For butyl-containing analogs, such as those with sec-butyl, isobutyl, or tert-butyl groups, the ¹H-NMR spectra would show predictable variations in the chemical shifts and splitting patterns of the alkyl protons, reflecting their unique structural arrangements.

Table 1: Predicted ¹H-NMR Spectral Data for 4-butyl-2H- mdpi.comnih.govijpsr.infotriazine-3,5-dione

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
N-H (N2)10.0 - 12.0br s
C-H (C6)7.5 - 8.5s
N-CH₂3.8 - 4.2t
-CH₂-1.6 - 1.8m
-CH₂-1.3 - 1.5m
-CH₃0.9 - 1.0t
br s = broad singlet, s = singlet, t = triplet, m = multiplet. Data are predicted based on known chemical shift values for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For 4-butyl-2H- mdpi.comnih.govijpsr.infotriazine-3,5-dione, distinct signals for each carbon atom are expected.

Carbonyl Carbons (C3 & C5): The two carbonyl carbons of the dione (B5365651) structure are the most deshielded, with chemical shifts anticipated in the region of δ 150-165 ppm.

Triazine Ring Carbon (C6): The C-6 carbon of the triazine ring is expected to resonate at a chemical shift of approximately δ 135-145 ppm.

Butyl Group Carbons: The carbons of the N-butyl group will appear in the upfield region. The carbon directly attached to the nitrogen (N-CH₂) would be the most deshielded of the alkyl carbons, appearing around δ 40-50 ppm. The other methylene carbons would be found at approximately δ 30-35 ppm and δ 19-25 ppm, while the terminal methyl carbon would be the most shielded, resonating around δ 13-15 ppm.

Analysis of related 4-alkylated 1,2,4-triazine-3,5-diones from the literature supports these predicted chemical shift ranges.

Table 2: Predicted ¹³C-NMR Spectral Data for 4-butyl-2H- mdpi.comnih.govijpsr.infotriazine-3,5-dione

Carbon AtomPredicted Chemical Shift (δ, ppm)
C3150 - 165
C5150 - 165
C6135 - 145
N-CH₂40 - 50
-CH₂-30 - 35
-CH₂-19 - 25
-CH₃13 - 15
Data are predicted based on known chemical shift values for similar structural motifs.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-butyl-2H- mdpi.comnih.govijpsr.infotriazine-3,5-dione would be dominated by characteristic absorption bands.

N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the triazine ring.

C-H Stretching: Absorptions in the 2850-2960 cm⁻¹ range are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl group.

C=O Stretching: Strong, sharp absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione moiety are expected between 1650 and 1750 cm⁻¹. The presence of two carbonyl groups may lead to two distinct peaks or a single broadened peak in this region.

C=N and C-N Stretching: Vibrations associated with the C=N and C-N bonds within the triazine ring typically appear in the fingerprint region, between 1300 and 1600 cm⁻¹.

Comparison with the known spectrum of the parent compound, 1,2,4-triazine-3,5(2H,4H)-dione (6-azauracil), would show the addition of the characteristic C-H stretching bands of the butyl group.

Table 3: Characteristic IR Absorption Bands for 4-butyl-2H- mdpi.comnih.govijpsr.infotriazine-3,5-dione

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch3100 - 3300
C-H Stretch (Alkyl)2850 - 2960
C=O Stretch (Dione)1650 - 1750
C=N / C-N Stretch1300 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization. For 4-butyl-2H- mdpi.comnih.govijpsr.infotriazine-3,5-dione, with a molecular formula of C₇H₁₁N₃O₂, the expected molecular weight is approximately 169.18 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at m/z 169. Upon electron ionization, the molecular ion would undergo characteristic fragmentation. Studies on N-substituted 6-azauracils have shown common fragmentation pathways that are applicable here. nih.gov

A primary fragmentation route involves the cleavage of the N-alkyl bond. This can occur through:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a propyl radical (•C₃H₇), resulting in a fragment ion at m/z 126.

McLafferty-type rearrangement: For N-alkyl chains of sufficient length (like butyl), a rearrangement can occur involving the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by the elimination of a neutral alkene molecule (butene, C₄H₈). This would result in a fragment ion corresponding to the parent 6-azauracil (B101635) ring at m/z 113.

Loss of the entire butyl group: Cleavage of the N-C bond can lead to the loss of a butyl radical (•C₄H₉), generating a fragment at m/z 112.

Further fragmentation of the triazine ring itself is also expected, often involving the loss of isocyanic acid (HNCO) or related neutral molecules. nih.gov

Table 4: Expected Key Fragments in the Mass Spectrum of 4-butyl-2H- mdpi.comnih.govijpsr.infotriazine-3,5-dione

m/z ValueIdentity of Fragment
169[M]⁺ (Molecular Ion)
126[M - C₃H₇]⁺
113[M - C₄H₈]⁺ (after rearrangement)
112[M - C₄H₉]⁺
Fragmentation patterns are predicted based on the analysis of similar N-alkylated azauracil compounds.

X-ray Crystallography for Solid-State Structural Confirmation

While obtaining a single crystal suitable for X-ray diffraction can be challenging, this technique provides the most definitive evidence of molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

From these analogous structures, it is expected that the 1,2,4-triazine-3,5-dione ring would be nearly planar. The N-butyl group would extend from this plane. Key structural features to be determined would include:

Bond Lengths: The C=O bond lengths are expected to be in the range of 1.21-1.24 Å, while the C-N and N-N bonds within the ring will exhibit lengths intermediate between single and double bonds, indicating electron delocalization.

Bond Angles: The internal angles of the six-membered triazine ring will deviate slightly from the ideal 120° of a perfect hexagon due to the presence of different atoms and bond types.

Table 5: Representative Crystal Data for an Analogous N-Substituted 1,2,4-Triazine-3,5-dione (2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione) mdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.7844
b (Å)8.5691
c (Å)13.0527
β (°)105.961
Volume (ų)1482.3
Z4
This data is for an analogous compound and serves to illustrate the type of structural information obtained from X-ray crystallography.

V. Computational and Theoretical Chemistry Studies on 1,2,4 Triazine 3,5 Dione Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic and structural properties of molecules. For 1,2,4-triazine-3,5-dione derivatives, these methods elucidate the relationships between molecular structure and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Studies on 1,2,4-triazine (B1199460) derivatives utilize DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, to determine their optimized molecular geometries and explore their electronic characteristics. nih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (Eg) are crucial indicators of a molecule's chemical reactivity and kinetic stability. nih.govscispace.com For instance, in a study of various 1,2,4-triazine-based materials, the electron density of HOMO was found to be located near the electron donor parts of the molecule, while the LUMO density was concentrated near the electron acceptor units, which included the triazine group. nih.gov A smaller energy gap generally implies higher reactivity and is a desirable property for applications like dye-sensitized solar cells. nih.govscispace.com

The conformation and stability of 1,2,4-triazine-3,5-dione derivatives can be significantly influenced by intramolecular interactions, particularly hydrogen bonds. While specific DFT studies on the intramolecular hydrogen bonding of 4-butyl-2H- nih.govnih.govnih.govtriazine-3,5-dione were not found, the methodologies for such analyses are well-established. Computational methods like DFT are used to identify stable conformers and analyze the hydrogen bonds that stabilize them. researchgate.netmdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for characterizing these weak interactions. researchgate.net By analyzing the topological properties of the electron density, QTAIM can confirm the existence of a hydrogen bond and estimate its strength. researchgate.net Furthermore, molecular dynamics simulations can be employed to study the dynamics of hydrogen bond formation and breaking at finite temperatures, providing insights into the structural flexibility of the molecule. researchgate.net In the context of biological activity, hydrogen bonds formed by the triazine structure are crucial for stable interactions with protein binding sites. nih.gov

Molecular Docking Simulations to Elucidate Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how 1,2,4-triazine-3,5-dione derivatives interact with biological targets at the molecular level. nih.gov

One prominent study focused on derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione as inhibitors of human D-amino acid oxidase (h-DAAO), a therapeutic target for schizophrenia. nih.gov Molecular docking simulations were performed to elucidate the binding mode of these inhibitors within the active site of the h-DAAO protein. The simulations revealed several key interactions responsible for the stable binding of the inhibitor. nih.gov

The triazine core structure was found to form crucial hydrogen bonds with specific amino acid residues in the receptor's active site. nih.gov Additionally, hydrophobic interactions with other residues were identified as important contributors to the stability of the ligand-receptor complex. nih.gov These studies successfully identified essential residues for the interaction, providing a structural basis for the observed inhibitory activity. nih.gov

Table 1: Key Amino Acid Residues in h-DAAO Interacting with 1,2,4-Triazine-3,5-dione Inhibitors nih.gov
Amino Acid ResidueType of InteractionRole in Binding
Gly313Hydrogen BondEssential for anchoring the inhibitor
Arg283Hydrogen BondContributes to the stability of the complex
Tyr224Hydrogen BondKey interaction with the triazine core
Tyr228Hydrogen BondKey interaction with the triazine core
Leu51Hydrophobic InteractionEnhances binding affinity
His217Hydrophobic InteractionContributes to the stability of the complex
Gln53Hydrophobic InteractionEnhances binding affinity
Leu215Hydrophobic InteractionContributes to the stability of the complex

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For 1,2,4-triazine derivatives, 3D-QSAR studies have been successfully applied to guide the design of more potent inhibitors. nih.gov

In the study of h-DAAO inhibitors based on the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold, 3D-QSAR models were developed using a dataset of 37 compounds. nih.gov Two common 3D-QSAR methods, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were employed. Both models demonstrated good predictability and stability, indicating their reliability for predicting the activity of new, unsynthesized compounds. nih.gov

The CoMFA and CoMSIA models generate contour maps that visualize the regions around the aligned molecules where modifications to the steric, electrostatic, hydrophobic, and hydrogen-bonding fields would likely lead to an increase or decrease in biological activity. These maps provide a clear theoretical basis for the structural optimization and rational design of new, more effective inhibitors. nih.gov

Table 2: Statistical Parameters of 3D-QSAR Models for 1,2,4-Triazine-3,5-dione h-DAAO Inhibitors nih.gov
Modelq² (Cross-validated correlation coefficient)r² (Non-cross-validated correlation coefficient)Predictive Power
CoMFA0.6130.966Good
CoMSIA0.6690.985Good

Vi. Structure Activity Relationship Sar Studies of 4 Butyl 2h 1 7 8 Triazine 3,5 Dione Derivatives and Analogs

Impact of Butyl Chain Length and Substitution on Biological Activity

The butyl group at the N4 position is a defining feature of the parent compound. Its length, flexibility, and potential for substitution are critical determinants of biological activity, influencing factors such as binding affinity, selectivity, and pharmacokinetic properties.

Positional isomerism, where substituents are attached to different atoms within the same core structure, can dramatically alter a molecule's biological activity. nih.govresearchgate.net The specific attachment point of the alkyl chain on the 1,2,4-triazine-3,5-dione ring, for instance, moving the butyl group from the N4 to the N2 position, would fundamentally change the molecule's three-dimensional shape, dipole moment, and hydrogen bonding capabilities.

While direct comparative studies on positional isomers of 4-butyl-2H- nih.govacs.orgnih.govtriazine-3,5-dione are not extensively detailed in the available literature, the principle remains a cornerstone of medicinal chemistry. For example, studies on other heterocyclic systems like oxazolidinones have shown that a linearly attached benzotriazole derivative exhibits greater potency compared to an angularly attached one, demonstrating the profound impact of substituent placement. nih.gov Therefore, it is highly probable that a hypothetical "2-butyl-2H- nih.govacs.orgnih.govtriazine-3,5-dione" would exhibit a significantly different biological profile from its 4-butyl counterpart due to the altered presentation of the butyl group relative to the rest of the heterocyclic core.

The length of the alkyl chain is a key factor in optimizing interactions with a biological target. SAR studies on other triazine-containing compounds have shown that modulating chain length can lead to significant changes in potency. For instance, in a series of 1,3,5-triazine derivatives, elongating an aliphatic carbon chain from butyl to pentyl resulted in more active antagonists. mdpi.com This suggests that the four-carbon length of the butyl group in 4-butyl-2H- nih.govacs.orgnih.govtriazine-3,5-dione may provide an optimal distance to span a binding pocket or position other functional groups for key interactions.

Modifications to the butyl chain itself, such as the introduction of branches (e.g., an isobutyl group), unsaturation (e.g., a butenyl group), or functional groups (e.g., hydroxyl, fluoro), can further refine biological activity. Adding a methyl group to an aliphatic chain has been shown to enhance antagonist activity in certain triazine series. mdpi.com Such modifications can:

Alter Lipophilicity: Affecting cell permeability and binding to hydrophobic pockets.

Introduce Conformational Constraints: Restricting the flexibility of the chain to favor a bioactive conformation.

Create New Interaction Points: A hydroxyl group, for example, could form a new hydrogen bond with a receptor, enhancing binding affinity.

Role of Substituents on the 1,2,4-Triazine (B1199460) Ring on Biological Activity

Substitutions on the triazine ring itself, at the N2, N4, and C6 positions, have been extensively explored and are pivotal in defining the therapeutic application of these derivatives.

The N2 position is a common site for modification, often involving the introduction of larger, more complex side chains to target specific receptors. A notable class of derivatives includes those with a piperazine-butyl-aryl moiety at the N2 position, which have shown activity as serotonin receptor ligands. ijpsr.info

A key example is the compound 2-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butyl}-4-methyl-2H- nih.govacs.orgnih.govtriazine-3,5-dione , which was investigated as a novel agonist for the 5-HT1A serotonin receptor. ijpsr.info In this structure, the butyl group is part of a longer chain attached at N2, linking the triazinedione core to an arylpiperazine group. This complex substituent is crucial for receptor recognition and activation. The arylpiperazine moiety is a well-known pharmacophore for serotonin receptors, and the four-carbon linker optimally positions it for binding. nih.gov

Further studies on related scaffolds, such as 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-diones, have demonstrated that a wide variety of substituents at the N2 position can yield potent inhibitors of D-amino acid oxidase (DAAO). nih.govnih.gov The nature of the N2 substituent dramatically impacts inhibitory potency, as shown in the table below.

Table 1: Effect of N2 Substitution on DAAO Inhibitory Activity of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives nih.govnih.gov
CompoundN2-SubstituentDAAO IC₅₀ (nM)
11aMethyl2800
11ePhenethyl70
11g3-Phenylpropyl110
11hNaphthalen-1-ylmethyl50
11i(4-Fluorophenyl)methyl230
11k(4-Methoxyphenyl)methyl120

As the data indicates, bulky aromatic substituents like phenethyl and naphthalen-1-ylmethyl at the N2 position lead to significantly higher potency compared to a simple methyl group.

The N4 position, occupied by the butyl group in the parent compound, can also be a site for smaller alkyl substitutions in more complex derivatives. In the aforementioned 5-HT1A agonist, 2-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butyl}-4-methyl-2H- nih.govacs.orgnih.govtriazine-3,5-dione , a methyl group is present at the N4 position. ijpsr.info

In this context, the N4-methyl group is likely playing a role in fine-tuning the electronic properties of the triazine ring or establishing minor steric or hydrophobic interactions within the receptor binding site. Replacing the N4-butyl group of the parent compound with a smaller methyl group would drastically alter the molecule's lipophilicity and size, likely leading to a different biological activity profile. Conversely, increasing the size of the N4-substituent beyond butyl could introduce steric hindrance or access additional hydrophobic pockets, depending on the specific target.

The C6 position of the 1,2,4-triazine-3,5-dione ring is another critical point for modification that significantly influences biological activity. A prominent example is the introduction of a hydroxyl group to create a 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold. This class of compounds has been identified as a source of potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders. nih.govnih.gov

The C6-hydroxyl group is a key pharmacophoric feature, likely involved in crucial hydrogen bonding interactions within the DAAO active site. rsc.org The inhibitory potency of these compounds is then further modulated by the substituent at the N2 position, as detailed in the previous section and the table below.

Table 2: SAR of C6-Hydroxy-1,2,4-triazine-3,5-dione Derivatives with Varied N2-Substituents as DAAO Inhibitors nih.govnih.gov
CompoundC6-SubstituentN2-SubstituentDAAO IC₅₀ (nM)
11e-OHPhenethyl70
11h-OHNaphthalen-1-ylmethyl50
11l-OH(2-Methoxyphenyl)methyl110
11p-OH(Thiophen-2-yl)methyl150
11v-OHCyclohexylmethyl140
11z-OH4-Phenylbutyl120

The data clearly show that the combination of a C6-hydroxyl group with various lipophilic and aromatic substituents at the N2 position yields compounds with potent DAAO inhibitory activity in the nanomolar range. This highlights the synergistic effect of substitutions at different positions on the triazine ring to achieve high-affinity binding to a biological target. nih.gov

Pharmacophore Development and Ligand-Based Drug Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is not available. nih.gov A pharmacophore represents the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target receptor and elicit a biological response.

For the 1,2,4-triazine-3,5-dione class of compounds, a general pharmacophore model can be hypothesized based on the common structural elements of active analogs. Key features would include:

A Central Scaffold: The 1,2,4-triazine-3,5-dione ring system.

Hydrogen Bonding Features: The dione (B5365651) oxygens at positions 3 and 5, and the ring nitrogens can act as hydrogen bond acceptors, while the N-H protons can act as donors. These are critical for anchoring the ligand in a receptor's binding pocket.

Hydrophobic/Aromatic Regions: Substituents on the triazine ring contribute to hydrophobic and aromatic interactions. The N4-butyl group, for instance, provides a key hydrophobic feature that can occupy a corresponding lipophilic pocket in a target protein.

Substituent Vectors: The positions N2, N4, and C6 of the triazine-dione ring represent vectors where chemical diversity can be introduced to fine-tune activity, selectivity, and pharmacokinetic properties.

Computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), are employed to refine these pharmacophore models. rsc.orgrsc.org These methods build predictive models that correlate the 3D properties of molecules with their biological activities, providing insights that guide the design of new, more potent derivatives. For instance, 3D-QSAR studies on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione inhibitors of human D-amino acid oxidase (h-DAAO) have successfully generated statistically significant models that reveal the relationship between structural features and inhibitory activity. rsc.org

Correlation Between Structural Features and Molecular Interactions (e.g., receptor binding)

Detailed SAR studies on analogs of the 1,2,4-triazine-3,5-dione scaffold have provided significant insights into how specific structural modifications correlate with receptor binding and biological function.

Substitutions at the N2-Position: Research on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as inhibitors of D-amino acid oxidase (DAAO) has demonstrated the importance of the substituent at the N2 position. nih.govacs.org A variety of groups at this position have been shown to modulate inhibitory potency, with IC50 values ranging from the nanomolar to low-micromolar range. The introduction of aromatic rings, such as in the phenethyl derivative and the naphthalen-1-ylmethyl derivative, resulted in the most potent inhibitory activity, with IC50 values of 70 nM and 50 nM, respectively. nih.gov This suggests the presence of a corresponding hydrophobic pocket in the DAAO active site that favorably accommodates these bulky, aromatic moieties.

SAR of 2-Substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as DAAO Inhibitors

Compound R Group (at N2-position) DAAO IC50 (nM)
11a Methyl 2800
11d Benzyl (B1604629) 140
11e Phenethyl 70
11h Naphthalen-1-ylmethyl 50
11k 3-Phenylpropyl 120
26 4-Phenylbutyl >10000

Data sourced from ACS Medicinal Chemistry Letters. nih.gov

Substitutions at the C5- and C6-Positions: In a different series of 1,2,4-triazine analogs developed as antagonists for the G-protein-coupled receptor 84 (GPR84), extensive SAR studies have focused on substitutions at the 5- and 6-positions of the triazine ring. acs.orgnih.gov The initial hit compound featured two methoxy-substituted phenyl (anisole) groups at these positions. acs.org Modification of these aryl rings revealed that they appear to bind in distinct pockets within the receptor. nih.gov

Halogen Substitution: Replacing the methoxy groups with halides (F, Cl, Br) led to a decrease in activity that was dependent on the size of the atom, indicating steric constraints in the binding pocket. nih.gov

Aromatic Ring Variation: Replacing the phenyl rings with pyridine (B92270) resulted in a significant loss of activity, highlighting the importance of the specific electronic and steric properties of the aryl substituents for optimal receptor interaction. nih.gov

SAR of Symmetrical 5,6-Diaryl-1,2,4-triazine Derivatives as GPR84 Antagonists

Compound R Group (at 5- and 6-positions) pIC50 ([³⁵S]GTPγS)
1 4-Methoxyphenyl 7.96
5 4-Fluorophenyl 7.42
6 4-Chlorophenyl 6.84
7 4-Bromophenyl 6.42
8 Pyridin-4-yl 5.81

Data sourced from the Journal of Medicinal Chemistry. nih.govnih.gov

Molecular Interactions and Binding Mode: Molecular docking and mutagenesis studies have provided a structural hypothesis for how these triazine derivatives bind to their targets. For GPR84 antagonists, the proposed binding mode involves the ligand sitting in the orthosteric binding site. acs.orgnih.gov Key interactions identified include:

Hydrogen Bonding: A potential H-bond can form between the side-chain hydroxyl of Tyr81 and the methoxy group of the ligand. acs.org

Aromatic Interactions: The aryl substituents at the C5 and C6 positions engage in π–π stacking and other hydrophobic interactions with aromatic residues in the receptor, such as Phe101, Phe335, and Trp360. Mutating these residues to alanine resulted in a substantial loss of antagonist affinity, confirming their critical role in binding. acs.org

Vii. Mechanisms of Action of 1,2,4 Triazine 3,5 Dione Derivatives at a Molecular and Cellular Level

Modulation of Specific Receptor Systems (e.g., 5-HT1A receptors)

Derivatives of the 1,2,4-triazine-3,5-dione scaffold have been identified as modulators of various receptor systems, with a notable emphasis on serotonin (5-HT) receptors. These receptors are crucial in regulating mood, cognition, and memory, making them significant targets in neuropharmacology. The interaction of triazine derivatives with these receptors can either mimic or block the effects of the endogenous ligand, serotonin, leading to a range of downstream cellular responses.

The functional outcome of the interaction between a 1,2,4-triazine-3,5-dione derivative and a serotonin receptor can be either agonistic or antagonistic, depending on the specific chemical structure of the derivative and the receptor subtype involved.

Agonist Activity: Certain derivatives have been developed as potent agonists for specific serotonin receptors. For instance, the compound [O-methyl-11C] 2-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-butyl}-4-methyl-2H--triazine-3,5-dione has been synthesized and evaluated as a novel agonist for the 5-HT1A receptor. Agonists bind to and activate receptors; in the case of presynaptic 5-HT1A autoreceptors located on serotonin neurons, activation leads to an inhibition of neuron firing, thereby regulating serotonin release.

Antagonist Activity: Conversely, other structural variations of the triazine core lead to compounds with antagonist properties. Research into a series of bicyclic 1,3,5-triazine-2,4(3H)-dione derivatives has demonstrated potent 5-HT2 antagonist activity. One such compound, 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro- 2H- pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione, displayed significant 5-HT2 antagonism. Antagonists block the receptor, preventing the endogenous neurotransmitter from binding and eliciting a response. This mechanism is crucial for therapeutic interventions where receptor overactivation is a contributing factor to the pathology.

Enzyme Inhibition Profiles (e.g., CYP1A1, D-amino acid oxidase, Inorganic Pyrophosphatase, MGAT3)

1,2,4-Triazine-3,5-dione derivatives have been shown to be effective inhibitors of several enzymes, which is a key mechanism contributing to their therapeutic potential.

D-amino acid oxidase (DAAO): A significant body of research has focused on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as inhibitors of D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that degrades D-amino acids, including D-serine, a co-agonist at NMDA receptors. By inhibiting DAAO, these compounds can increase the levels of D-serine. Many compounds in this series are potent DAAO inhibitors, with IC50 values in the low-micromolar to nanomolar range. For example, the phenethyl derivative 11e and the naphthalen-1-ylmethyl derivative 11h exhibited IC50 values of 70 nM and 50 nM, respectively. Kinetic studies revealed that compound 11h acts as a competitive inhibitor with respect to D-serine.

Table 1: In Vitro D-Amino Acid Oxidase (DAAO) Inhibitory Activity of Selected 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

Compound Substituent at 2-position IC50 (nM)
11e Phenethyl 70
11h Naphthalen-1-ylmethyl 50

CYP1A1: Fused 1,2,4-triazine (B1199460) derivatives have been synthesized and identified as potent inhibitors of Cytochrome P450 1A1 (CYP1A1) activity. CYP1A1 is involved in the metabolism of xenobiotics, and its inhibition can be a strategy in certain therapeutic areas.

Inorganic Pyrophosphatase: A series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives were discovered as novel inhibitors of inorganic pyrophosphatase. This enzyme is a potential target for the development of new antibacterial agents.

Interference with Cellular Signaling Pathways (e.g., β-catenin/TCF transcription, HIF pathway, PI3K/mTOR)

The ability of 1,2,4-triazine-3,5-dione derivatives to interfere with intracellular signaling cascades is a critical aspect of their mechanism of action, particularly in the context of cancer therapeutics.

PI3K/mTOR Pathway: The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell proliferation, growth, and survival, and it is often deregulated in cancer. Several 1,2,4-triazine derivatives have been designed as inhibitors of this pathway. For example, 3-(2-Arylidenehydrazinyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine derivatives have been synthesized and evaluated as potential mTOR inhibitors. Docking studies confirmed that these compounds fit within the active site of the mTOR receptor. Similarly, other studies have identified 1,3,5-triazine derivatives that exhibit potent inhibition of the PI3K/AKT/mTOR signaling cascade. Compound 4f , a 1,3,5-triazine derivative, demonstrated remarkable activity, significantly reducing the concentrations of PI3K, AKT, and mTOR.

Table 2: Cytotoxicity of Selected 1,2,4-Triazine Derivatives with Potential mTOR Inhibitory Activity

Compound Cell Line IC50 (μM)
S1 HL-60 6.42
S1 MCF-7 10.11
S2 HL-60 9.33
S2 MCF-7 15.84
S3 HL-60 11.22
S3 MCF-7 20.20

β-catenin/TCF Transcription: The β-catenin/TCF signaling pathway is crucial in development and is often aberrantly activated in various cancers, particularly colorectal cancer. Efforts have been made to develop small molecules based on the 1,2,4-triazine scaffold that can inhibit this transcriptional activity, representing a potential therapeutic strategy for cancers with stabilized β-catenin.

Interaction with Other Biological Targets (e.g., GPR84)

Beyond classical receptors and enzymes, 1,2,4-triazine derivatives also interact with other important biological targets, such as orphan G-protein-coupled receptors (GPCRs).

GPR84: G-protein-coupled receptor 84 (GPR84) is a proinflammatory receptor implicated in inflammatory and fibrotic diseases. A significant breakthrough in this area was the discovery of 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as the first high-affinity and highly selective competitive antagonist of human GPR84. Extensive structure-activity relationship (SAR) studies have been conducted on this scaffold to improve potency and drug-like properties. These studies provide a deeper understanding of the antagonist's binding mode to GPR84, paving the way for further optimization of these compounds as potential therapeutics for inflammatory conditions.

Viii. Analytical Methodologies for 1,2,4 Triazine 3,5 Dione Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone of the analytical workflow for 1,2,4-triazine-3,5-dione derivatives, enabling their separation, identification, and quantification. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and chiral supercritical fluid chromatography (SFC) are among the most powerful and widely used techniques.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of 1,2,4-triazine-3,5-dione derivatives. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of these compounds. sielc.com The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.

Methodologies for the analysis of 1,2,4-triazine-3,5(2H,4H)-dione, a core structure of the derivative class, have been developed using reversed-phase conditions. sielc.com These methods can be adapted for derivatives such as 4-butyl-2H- sielc.commdpi.comresearchgate.nettriazine-3,5-dione by modifying the mobile phase composition to account for the increased lipophilicity from the butyl group. A common approach involves a C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile), water, and an acid modifier (such as phosphoric acid or formic acid for mass spectrometry compatibility). sielc.com

ParameterConditionReference
Stationary PhaseC18 reverse phase column sielc.comresearchgate.net
Mobile PhaseAcetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid) sielc.com
DetectionUV detection researchgate.net

The purity of final compounds in the synthesis of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives has been confirmed to be ≥95% using HPLC methods, underscoring the technique's importance in quality control. nih.govacs.org

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. researchgate.net This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. researchgate.net For 1,2,4-triazine (B1199460) derivatives, UPLC can provide much sharper peaks and significantly reduced analysis times, often under 5 minutes. researchgate.net

The enhanced efficiency of UPLC is particularly beneficial for the analysis of complex mixtures and for high-throughput screening applications. In the context of triazine analysis, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been effectively used for the determination of various triazine compounds in environmental samples. researchgate.net This approach combines the superior separation capabilities of UPLC with the high selectivity and sensitivity of mass spectrometry.

Chiral Supercritical Fluid Chromatography (SFC) for Isomer Separation

For 1,2,4-triazine-3,5-dione derivatives that exist as enantiomers, chiral separation is necessary to isolate and quantify each isomer. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than chiral HPLC. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with the addition of a small amount of an organic modifier like methanol (B129727) or ethanol. chromatographyonline.com

The separation of regioisomers produced during the synthesis of 3,5,6-trisubstituted 1,2,4-triazines has been successfully achieved using SFC. nih.gov Polysaccharide-based chiral stationary phases are frequently used in SFC for the separation of a wide range of chiral compounds. researchgate.net The choice of the chiral stationary phase and the composition of the mobile phase are critical for achieving enantiomeric resolution. chromatographyonline.com

TechniqueApplicationKey AdvantagesReference
Chiral SFCSeparation of enantiomers and regioisomers of 1,2,4-triazine derivativesFaster analysis times, reduced consumption of toxic solvents compared to normal-phase LC chromatographyonline.comnih.gov

Radiochemical Synthesis and Quality Control for Radiolabeled Derivatives (e.g., 11C-labeled compounds)

Radiolabeled derivatives of 1,2,4-triazine-3,5-diones, particularly those incorporating short-lived positron-emitting radionuclides like carbon-11 (B1219553) (¹¹C), are valuable tools in biomedical research, especially for positron emission tomography (PET) imaging. mdpi.comresearchgate.net The synthesis and quality control of these radiolabeled compounds are highly specialized processes that require stringent analytical methodologies.

Radiochemical Purity Assessment

Radiochemical purity is a critical quality attribute of any radiopharmaceutical, defined as the proportion of the total radioactivity in the desired chemical form. mdpi.com Analytical HPLC is the most common method for determining the radiochemical purity of ¹¹C-labeled compounds. mdpi.comnih.gov

For ¹¹C-labeled triazolones, a class of compounds structurally related to 1,2,4-triazine-3,5-diones, the radiochemical purity of the final product is determined by analytical HPLC using a C18 column with a suitable mobile phase, such as a mixture of ammonium (B1175870) formate (B1220265) buffer and acetonitrile. mdpi.com The eluate is monitored by both a UV detector and a radiation detector to identify and quantify the radioactive product and any radioactive impurities. nih.gov A radiochemical purity of greater than 95% is typically required for in vivo applications. mdpi.com

ParameterMethodology for ¹¹C-labeled CompoundsReference
Analytical TechniqueAnalytical HPLC mdpi.comnih.gov
Stationary PhaseC18 column mdpi.com
Mobile Phase Example50:50 0.3 M NH₄COOH (pH 4.2):MeCN mdpi.com
DetectionUV and radiation detectors in series nih.gov
Acceptance CriteriaTypically >95% radiochemical purity mdpi.com

Specific Activity Determination

Specific activity is another crucial parameter for radiolabeled compounds, representing the amount of radioactivity per unit mass of the compound. It is typically expressed in units of gigabecquerels per micromole (GBq/µmol). High specific activity is often desirable for receptor imaging studies to minimize pharmacological effects.

The determination of specific activity involves quantifying both the amount of radioactivity and the mass of the compound in a given sample. The radioactivity is measured using a calibrated ionization chamber. The mass of the compound is determined by HPLC with UV detection, by comparing the peak area of the product to a standard curve generated from known concentrations of the non-radiolabeled reference standard. mdpi.com For example, the molar activity (Aₘ) for a ¹¹C-labeled triazolone was determined to be 420 ± 320 GBq/µmol. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 4-butyl-2H-[1,2,4]triazine-3,5-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols, starting with functionalization of the triazine core. A general approach includes:

Core Formation : Reacting substituted amines or hydrazines with carbonyl precursors under acidic conditions to form the triazine ring.

Butyl Substitution : Introducing the butyl group via nucleophilic substitution or alkylation. For example, describes a similar compound synthesized by coupling a piperazinyl-butyl chain to the triazine ring using reflux conditions in ethanol with glacial acetic acid as a catalyst .

Purification : Column chromatography or recrystallization to isolate the product.

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Core FormationHydrazine hydrate, reflux (120°C, 6 hr)6595%
Alkylation1-Bromobutane, K₂CO₃, DMF (80°C, 12 hr)7298%
Final PurificationSilica gel chromatography (EtOAc/Hexane)->99%

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Signals for butyl protons (δ 0.9–1.6 ppm) and triazine ring protons (δ 8.2–8.5 ppm). Absence of NH peaks confirms deprotonation .
    • ¹³C NMR : Carbonyl carbons (C=O) appear at ~160–170 ppm; triazine carbons at ~150–155 ppm .
  • IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) .
  • Mass Spectrometry : Molecular ion peak matching the theoretical m/z (e.g., 225.1 for C₇H₁₁N₃O₂) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for reactivity or bioactivity?

Methodological Answer:

  • Validation Workflow :
    • DFT Calculations : Optimize molecular geometry and compare predicted vs. experimental spectroscopic data (e.g., NMR chemical shifts) .
    • Docking Studies : Assess binding modes to biological targets (e.g., 5-HT1A receptors) and correlate with in vitro assays (e.g., EC₅₀ discrepancies) .
    • Statistical Analysis : Use Bland-Altman plots to quantify bias between computational and experimental results .

Case Study : highlights a triazole derivative where DFT-predicted bond angles deviated by <2° from X-ray data, resolved by adjusting solvent effects in simulations .

Q. How does the butyl group at position 4 affect physicochemical properties and target binding?

Methodological Answer:

  • Physicochemical Impact :
    • LogP : The butyl group increases hydrophobicity (LogP +1.2 vs. methyl-substituted analogs) .
    • Solubility : Reduced aqueous solubility (~0.5 mg/mL in PBS) necessitates formulation with co-solvents (e.g., DMSO) .
  • Biological Impact :
    • Binding Affinity : The butyl chain enhances van der Waals interactions with hydrophobic pockets in 5-HT1A receptors (Ki = 1.36 nM vs. 8.2 nM for methyl analogs) .

Q. Table 2: Substituent Effects on 5-HT1A Binding

SubstituentKi (nM)EC₅₀ (nM)Reference
Methyl8.212.4
Butyl1.363.8
Phenyl15.628.9

Q. What models validate this compound as a 5-HT1A agonist?

Methodological Answer:

  • In Vitro :
    • GTPγS Binding : Measure agonist-induced G-protein activation in CHO cells expressing 5-HT1A receptors (Emax ≥90% indicates efficacy) .
    • Competitive Binding : Displacement of [³H]WAY-100635 in cortical membranes (IC₅₀ <10 nM confirms high affinity) .
  • In Vivo :
    • PET Imaging : Radiolabel with ¹¹C or ¹⁸F (e.g., [O-methyl-¹¹C] labeling) and assess brain uptake in rodents via dynamic PET scans .
    • Behavioral Assays : Dose-dependent reduction in anxiety-like behaviors (e.g., elevated plus maze) in murine models .

Q. Validation Criteria :

  • Selectivity over related receptors (e.g., 5-HT2A, D₂ receptors).
  • Linear pharmacokinetics (AUC₀–₆₀ ≥500 ng·hr/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.